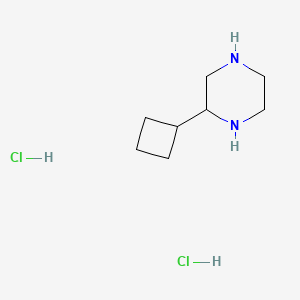

2-环丁基哌嗪二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

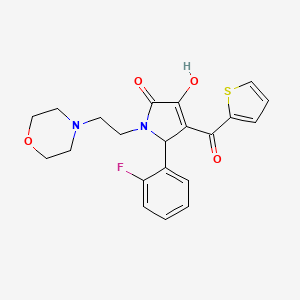

The synthesis of piperazine derivatives, such as 2-Cyclobutylpiperazine;dihydrochloride, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives have been studied extensively . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Cyclobutylpiperazine;dihydrochloride can be determined using various analytical techniques. These properties include hydrophobicity, ionization, hydrogen bond donors, and efficient use of chemical structure .作用机制

Mode of Action

It is known that the interaction of a drug with its target can lead to changes in the function of the target, which can result in therapeutic effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action, efficacy, and stability of 2-Cyclobutylpiperazine Dihydrochloride can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .

实验室实验的优点和局限性

One advantage of 2-Cyclobutylpiperazine;dihydrochloride is its selectivity for the 5-HT1A receptor, which allows for the specific modulation of this receptor without affecting other receptors in the brain. This makes it a useful tool compound for studying the role of the 5-HT1A receptor in various physiological and pathological conditions. However, 2-Cyclobutylpiperazine;dihydrochloride has some limitations, including its relatively low potency and selectivity compared to other compounds that target the 5-HT1A receptor.

未来方向

There are several future directions for research on 2-Cyclobutylpiperazine;dihydrochloride, including the development of more potent and selective analogs, the investigation of its therapeutic potential in various diseases, and the study of its effects on other neurotransmitter systems. Additionally, the use of 2-Cyclobutylpiperazine;dihydrochloride as a tool compound for studying the role of the 5-HT1A receptor in various physiological and pathological conditions will continue to be an important area of research.

合成方法

The synthesis of 2-Cyclobutylpiperazine;dihydrochloride involves the reaction of cyclobutanone with hydrazine hydrate followed by the reaction of the resulting hydrazone with piperazine. The final product is then purified by recrystallization and converted to the dihydrochloride salt form. This method has been optimized and improved over the years to yield high purity and yield of 2-Cyclobutylpiperazine;dihydrochloride.

科学研究应用

这些应用突出了2-环丁基哌嗪二盐酸盐在科学研究中的多功能性和重要性。 研究人员可以继续探索其性质,并在各个学科中发现新的用途 . 如果你需要更多细节或有任何其他问题,请随时提问!

属性

IUPAC Name |

2-cyclobutylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-7(3-1)8-6-9-4-5-10-8;;/h7-10H,1-6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWHIVSYYLXQHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CNCCN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole](/img/structure/B2388639.png)

![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)

![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)

![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)

![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)